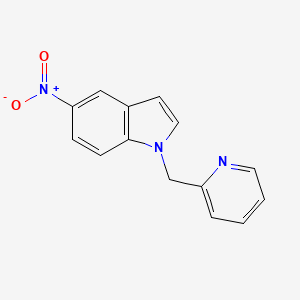
(2-Cyclohexylethyl)(triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclohexylethyl)(triethyl)silane is an organosilicon compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound consists of a silicon atom bonded to a 2-cyclohexylethyl group and three ethyl groups. The presence of the silicon-hydrogen (Si-H) bond in this compound is particularly noteworthy, as it imparts significant reactivity, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylethyl)(triethyl)silane typically involves the reaction of triethylchlorosilane with an appropriate reducing agent. One common method employs lithium aluminum hydride (LiAlH4), which reduces triethylchlorosilane to triethylsilane while liberating aluminum chloride and hydrogen gas . The reaction conditions, such as temperature and pressure, must be carefully controlled to achieve high yields and purity levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reducing agents. The process is optimized to ensure efficient conversion and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclohexylethyl)(triethyl)silane undergoes various types of chemical reactions, including:
Reduction: The Si-H bond in this compound acts as a hydride donor, making it a potent reducing agent.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Substitution: The ethyl groups attached to the silicon atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example:
Reduction of carbonyl compounds: The major products are the corresponding alcohols.
Hydrosilylation of alkenes: The major products are alkylsilanes.
Wissenschaftliche Forschungsanwendungen
(2-Cyclohexylethyl)(triethyl)silane has a wide range of applications in scientific research, including:
Synthetic Chemistry: It is extensively used as a reducing agent and a hydride source in the synthesis of complex organic molecules.
Pharmaceuticals: In the pharmaceutical industry, this compound plays a critical role in the synthesis of active pharmaceutical ingredients (APIs) and natural products.
Materials Science: It is used in the development of advanced materials, such as silane-modified polymers and sealants.
Wirkmechanismus
The mechanism by which (2-Cyclohexylethyl)(triethyl)silane exerts its effects primarily involves the Si-H bond. The hydrogen atom in the Si-H bond can be transferred to other molecules, facilitating reduction reactions. This transfer occurs through a hydride transfer mechanism, where the silicon atom donates a hydride ion (H-) to the substrate, resulting in the reduction of the substrate and the formation of a silicon-containing by-product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler analog with three ethyl groups attached to the silicon atom.
Diphenylsilane: Contains two phenyl groups attached to the silicon atom.
Tris(trimethylsilyl)silane: A highly reactive silane used as a radical reducing agent.
Uniqueness
(2-Cyclohexylethyl)(triethyl)silane is unique due to the presence of the 2-cyclohexylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in specific synthetic applications.
Eigenschaften
CAS-Nummer |
656824-56-5 |
|---|---|
Molekularformel |
C14H30Si |
Molekulargewicht |
226.47 g/mol |
IUPAC-Name |
2-cyclohexylethyl(triethyl)silane |
InChI |
InChI=1S/C14H30Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
FSRQIYLOKWYVPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)
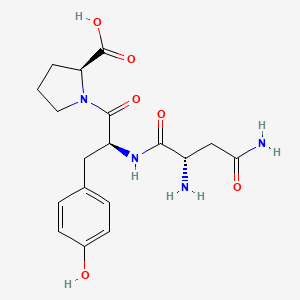
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
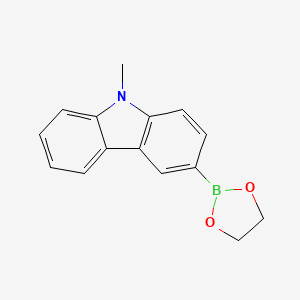
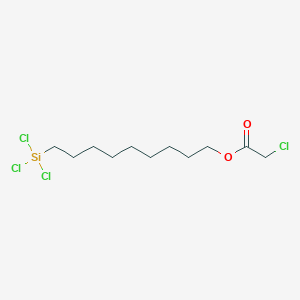
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)
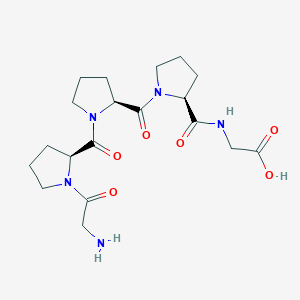

![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
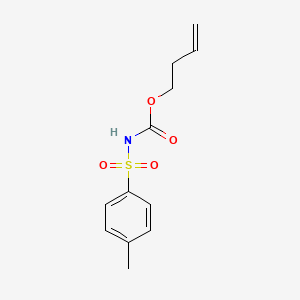
![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)
